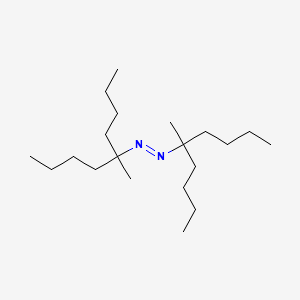

(E)-Bis(5-methylnonan-5-yl)diazene

Description

Structure

3D Structure

Properties

CAS No. |

61355-30-4 |

|---|---|

Molecular Formula |

C20H42N2 |

Molecular Weight |

310.6 g/mol |

IUPAC Name |

bis(5-methylnonan-5-yl)diazene |

InChI |

InChI=1S/C20H42N2/c1-7-11-15-19(5,16-12-8-2)21-22-20(6,17-13-9-3)18-14-10-4/h7-18H2,1-6H3 |

InChI Key |

KAXXNFZKBDFICM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CCCC)N=NC(C)(CCCC)CCCC |

Origin of Product |

United States |

Mechanistic Pathways of E Bis 5 Methylnonan 5 Yl Diazene Decomposition and Reactivity

Dinitrogen Extrusion as a Primary Decomposition Pathway

The most characteristic reaction of azoalkanes, including (E)-Bis(5-methylnonan-5-yl)diazene, is the elimination of a molecule of nitrogen gas (dinitrogen). This process, known as dinitrogen extrusion, is a synthetically useful method for generating carbon-centered radicals. The high thermodynamic stability of the N₂ molecule provides a significant driving force for this decomposition.

The decomposition of azoalkanes can be initiated by either heat or light. acs.org

Thermal Activation: When heated, this compound undergoes homolytic cleavage of its two carbon-nitrogen (C-N) bonds. The energy required to overcome the activation barrier for this process leads to the concerted or stepwise scission of these bonds, resulting in the liberation of dinitrogen and the formation of two 5-methylnonan-5-yl radicals.

Photochemical Activation: Azoalkanes possess a weak n→π* electronic transition in the near-ultraviolet region. Absorption of a photon of appropriate wavelength excites the molecule to an electronically excited state. From this excited state, the molecule can efficiently undergo C-N bond cleavage, providing a low-temperature pathway for generating radicals. acs.org The photoextrusion of dinitrogen is a key step in various synthetic applications where directed bond formation is desired. researchgate.net

The extrusion of dinitrogen from this compound directly yields two tertiary alkyl radicals: 5-methylnonan-5-yl radicals.

Upon decomposition, the two newly formed 5-methylnonan-5-yl radicals and the nitrogen molecule are initially confined in close proximity by surrounding solvent molecules, an environment referred to as a "solvent cage". wikipedia.orgnih.gov The fate of these radicals is heavily influenced by this cage effect.

Within the cage, several processes can occur:

Geminate Recombination: The two radicals can collide and recombine to form a C-C bond, yielding 5,5'-dimethyl-5,5'-dinonyl.

Disproportionation: One radical can abstract a hydrogen atom from the other, leading to the formation of an alkane (5-methylnonane) and an alkene (5-methylnon-4-ene or 5-methylnon-5-ene).

Diffusion: The radicals can escape the solvent cage and exist as free radicals in the bulk solution. wikipedia.org These free radicals can then react with other molecules or with each other.

The efficiency of these cage processes depends on factors like solvent viscosity and temperature. nih.govresearchgate.net In viscous solvents, the radicals are held in the cage for a longer duration, increasing the probability of in-cage reactions (recombination or disproportionation). nih.gov The presence of the small, intervening N₂ molecule can reduce the rate of geminate recombination, as the radicals must diffuse around it to react. nih.gov

The 5-methylnonan-5-yl radical is a tertiary alkyl radical. The stability of simple alkyl radicals follows the order: tertiary > secondary > primary > methyl. libretexts.orgpressbooks.pub This stability trend is attributed to two main factors:

Hyperconjugation: The single electron in the p-orbital of the radical center can be delocalized through overlap with adjacent C-C and C-H σ-bonds. The 5-methylnonan-5-yl radical has numerous such bonds, contributing significantly to its stability. libretexts.orgpressbooks.pub

Inductive Effect: The alkyl groups attached to the radical center are electron-donating, which helps to stabilize the electron-deficient radical center.

The large, bulky nature of the 5-methylnonan-5-yl groups provides significant kinetic stability by sterically hindering the approach of other reactive species to the radical center. While β-scission (fragmentation) is a possible fate for large alkyl radicals, for tertiary radicals like this, recombination and disproportionation are typically the dominant pathways.

| Radical Type | Relative Stability | Stabilizing Factors |

|---|---|---|

| Tertiary (e.g., 5-methylnonan-5-yl) | Most Stable | Hyperconjugation, Inductive Effects, Steric Hindrance |

| Secondary | Intermediate | Hyperconjugation, Inductive Effects |

| Primary | Low Stability | Minimal Hyperconjugation |

| Methyl | Least Stable | No Hyperconjugation |

The mechanism of dinitrogen extrusion from azoalkanes has been a subject of extensive study, with two primary competing pathways proposed:

Concerted Mechanism: In this pathway, both C-N bonds break simultaneously in a single transition state. This mechanism directly yields two alkyl radicals and a molecule of nitrogen. For many simple acyclic azoalkanes, theoretical and experimental evidence suggests a concerted, albeit asynchronous, cleavage.

Stepwise Mechanism: This mechanism involves the initial cleavage of only one C-N bond to form a short-lived diazenyl radical intermediate (R-N=N•). This intermediate then rapidly loses N₂ in a second step to form the second alkyl radical. The stepwise mechanism is more likely for azoalkanes with substituents that can significantly stabilize the diazenyl radical.

For symmetrical, sterically hindered azoalkanes like this compound, the decomposition is often considered to be a concerted process, as the energetic barrier to breaking the second C-N bond in the diazenyl intermediate is very low. researchgate.net

Generation and Fate of Transient Radical Species

Stereodynamics of (E)/(Z) Isomerization in Diazenes

Diazenes, also known as azo compounds, can exist as (E) and (Z) stereoisomers due to the restricted rotation around the N=N double bond. youtube.com The interconversion between these isomers, or stereodynamics, can occur through different mechanistic pathways. While the (E)-isomer of aliphatic diazenes is generally more thermodynamically stable, isomerization to the (Z)-isomer can be achieved, often photochemically. researchgate.net

Two primary mechanisms have been proposed for the uncatalyzed Z/E isomerization of simple diazenes: rsc.org

In-plane Inversion: This pathway involves one of the nitrogen atoms passing through a linear transition state. The substituent attached to the inverting nitrogen moves within the plane of the molecule.

Out-of-plane Torsion: This mechanism involves rotation around the N=N bond, passing through a transition state where the substituents are perpendicular to each other.

For the parent diazene (B1210634) (N₂H₂) and its simple derivatives, theoretical studies have indicated that the torsional pathway is generally the more favorable, lower-energy route for isomerization. rsc.org In some cases, acid catalysis can facilitate isomerization by protonating one of the nitrogen atoms, which lowers the rotational barrier of the N=N bond. nih.gov

| Mechanism | Description of Transition State | General Energetic Favorability (for simple diazenes) |

|---|---|---|

| In-plane Inversion | Linear geometry at one nitrogen atom. | Generally less favorable due to higher energy barrier. |

| Out-of-plane Torsion | Rotation around the N=N bond; substituents are perpendicular. | Generally more favorable due to lower energy barrier. rsc.org |

Mechanistic Models for Isomerization: Torsion versus Inversion Pathways

The isomerization of diazenes from the more stable (E)-isomer to the (Z)-isomer is a crucial process that can precede decomposition. Two primary mechanistic pathways have been proposed for the cis-trans isomerization of diazenes: a planar inversion pathway and an out-of-plane torsional pathway. rsc.org

In the inversion pathway , one of the nitrogen-substituent groups passes through a linear transition state, which is an in-plane motion. This mechanism involves a significant reorganization of the electronic structure at one of the nitrogen centers.

The torsional pathway , on the other hand, involves rotation around the N=N double bond. This pathway proceeds through a transition state where the substituent groups are perpendicular to each other.

For simple diazenes like N₂H₂, theoretical studies have shown that the activation energies for both pathways can be similar. rsc.org However, for sterically hindered diazenes such as this compound, the torsional pathway is generally considered to be more favorable. The bulky 5-methylnonan-5-yl groups would experience severe steric hindrance in the planar inversion transition state, making this pathway energetically unfavorable. In contrast, the torsional motion allows the bulky substituents to move out of each other's way, minimizing steric repulsion in the transition state. Classical dynamics simulations on related systems have indicated that a centrifugal barrier can forbid the in-plane inversion, leaving torsion as the sole isomerization pathway. rsc.org

Determination of Activation Energy Barriers for Isomerization

Table 1: Comparison of Activation Energies for Isomerization of Unsaturated Compounds

| Compound | Isomerization Type | Activation Energy (kJ/mol) | Method |

| Oleic Acid | cis to trans | 31.0 ± 0.8 | Raman Spectroscopy |

| Azobenzene (calculated) | E to Z (S1 state) | ~8.4 (2 kcal/mol) | Quantum Chemical Methods |

This table presents data for analogous processes to provide a comparative context for the likely activation energy of this compound isomerization.

Kinetic Studies of Diazene Decomposition and Radical Formation

The thermal decomposition of this compound is a first-order process that results in the homolytic cleavage of the two C-N bonds, yielding a molecule of nitrogen and two 5-methylnonan-5-yl radicals. The kinetics of this decomposition are fundamental to understanding its behavior as a radical initiator.

Determination of Rate Constants and Activation Parameters for Thermal Decomposition

The rate of thermal decomposition of azoalkanes is highly dependent on the structure of the alkyl groups. The stability of the incipient radicals in the transition state is a major determining factor. For this compound, the decomposition would lead to two tertiary alkyl radicals. Tertiary radicals are significantly more stable than secondary or primary radicals due to hyperconjugation. libretexts.org This increased stability of the resulting radicals lowers the activation energy for the decomposition, making such compounds valuable as low-temperature radical initiators.

Kinetic studies of structurally similar azoalkanes provide insight into the expected rate constants and activation parameters. For instance, the thermal decomposition of various azobutanes has been studied, and a clear trend of decreasing activation energy with increasing substitution at the alpha-carbon was observed. researchgate.net

Table 2: Activation Parameters for the Thermal Decomposition of Selected Azoalkanes

| Azoalkane | R Group | Activation Energy (kcal/mol) | Temperature Range (°C) |

| Azomethane | Methyl | >50 | >300 |

| 2,2'-Azopropane | Isopropyl | ~41 | 250-290 |

| 2,2'-Azoisobutane | tert-Butyl | ~33 | 200-240 |

| tert-Butylazocumene | tert-Butyl and Cumyl | ~30-35 | 130-160 |

This table illustrates the trend of decreasing activation energy with increasing radical stability, suggesting a relatively low activation energy for the decomposition of this compound. Data is sourced from studies on analogous compounds. researchgate.netrsc.org

Based on these trends, the activation energy for the decomposition of this compound is expected to be in the range of other tertiary azoalkanes, likely around 30-35 kcal/mol.

Analysis of Reaction Mechanisms and Intermediates from Kinetic Data

R-N=N-R → 2 R• + N₂

For this compound, the primary intermediate is the 5-methylnonan-5-yl radical. This is a tertiary radical, and its stability influences not only the rate of decomposition but also its subsequent reactions. Once formed, these radicals can undergo several transformations, which are discussed in the following section. Kinetic studies, often coupled with radical trapping experiments, can elucidate the fate of these radical intermediates. For example, the use of stable radical traps like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can capture the initially formed radicals and allow for their quantification, providing insights into cage effects and the efficiency of radical generation. researchgate.net

Radical-Mediated Transformations Initiated by Diazene Decomposition

The 5-methylnonan-5-yl radicals generated from the decomposition of this compound are highly reactive species that can initiate a variety of chemical transformations. The nature of these transformations depends on the reaction conditions and the presence of other reactive species.

Carbon-Carbon Bond Formation: Intramolecular Cyclization, Dimerization, and Heterodimerization

The formation of new carbon-carbon bonds is a hallmark of radical chemistry, and the radicals derived from this compound are no exception.

Dimerization: In the absence of other radical scavengers or substrates, the most straightforward fate of the 5-methylnonan-5-yl radicals is dimerization (or recombination). This process involves the coupling of two radicals to form a new C-C bond, leading to the formation of 5,5,12,12-tetramethylicosane.

2 (CH₃)(C₄H₉)₂C• → (CH₃)(C₄H₉)₂C-C(C₄H₉)₂(CH₃)

Alongside dimerization, disproportionation is a competing process where one radical abstracts a hydrogen atom from the β-position of another radical, resulting in an alkane and an alkene. uark.edu For the 5-methylnonan-5-yl radical, this would yield 5-methylnonane (B93649) and a mixture of 5-methyl-4-nonene and 5-methyl-5-nonene. The ratio of dimerization to disproportionation is highly dependent on the structure of the radical. For tertiary radicals like the tert-butyl radical, disproportionation is a major pathway. acs.org

Intramolecular Cyclization: Radical cyclization is a powerful tool for the formation of cyclic compounds. wikipedia.org This process involves the intramolecular attack of a radical onto a multiple bond within the same molecule. For the 5-methylnonan-5-yl radical itself, there are no suitably positioned double bonds for cyclization. However, if this radical were to be generated in a molecule containing an unsaturated moiety, intramolecular cyclization could become a significant reaction pathway, typically favoring the formation of five- or six-membered rings. libretexts.org

Heterodimerization: If the decomposition of this compound is carried out in the presence of other radical species or radical precursors, heterodimerization can occur. This involves the cross-coupling of two different radicals. For example, if the decomposition is performed in the presence of a different azo compound, a mixture of homo- and heterodimerized products would be expected. This principle is also exploited in radical trapping experiments where the goal is to form a stable adduct with a known radical species for analytical purposes. researchgate.net

Cycloaddition Reactions with Biradical Intermediates3.4.3. Fundamental Chemical Principles of Radical Polymerization Initiation

Without any research findings or data on "this compound," the creation of detailed research findings and data tables is not possible.

Academic Research Applications and Future Directions for Bulky Dialkyl Diazenes

Fundamental Insights into Radical Generation and Control

The ability to control the generation of radicals is a fundamental aspect of contemporary organic synthesis. numberanalytics.com Bulky dialkyl diazenes have become prominent in this area as they provide a reliable and efficient means of producing radicals under controlled conditions. The decomposition of these compounds, typically initiated by heat or light, results in the formation of two alkyl radicals and nitrogen gas. This process is valued for its clean nature, as the gaseous nitrogen byproduct does not interfere with subsequent chemical transformations.

Exploration of Diazene-Based Radical Initiators for Precision Organic Synthesis

Scientists have leveraged the properties of bulky dialkyl diazenes to create new radical initiators for highly precise organic synthesis. mdpi.com These initiators facilitate the generation of radicals at particular temperatures, offering temporal control over when a radical reaction begins. This is especially beneficial in polymerization reactions and in the synthesis of intricate molecules where the timing of radical formation is crucial. The steric bulk of the alkyl groups, such as those in (E)-Bis(5-methylnonan-5-yl)diazene, affects the stability and reactivity of the radicals produced, leading to high selectivity in subsequent bond-forming steps. The predictable decomposition rates of these diazenes enable a controlled and continuous supply of radicals, which is key to obtaining high yields and minimizing unwanted side reactions in precision synthesis.

Mechanistic Understanding of Polarity Reversal Catalysis in Radical Reactions

The study of bulky dialkyl diazenes has been pivotal in improving the understanding of polarity reversal catalysis in radical reactions. rsc.orgrsc.org This concept involves a catalyst altering the polarity of a radical intermediate, thereby enabling bond formations that would otherwise be difficult to achieve. libretexts.org The radicals produced from these diazenes can engage in catalytic cycles where their natural polarity is temporarily inverted. This approach has been effectively used in a range of challenging synthetic transformations, including the functionalization of otherwise unreactive C-H bonds. The knowledge gained from observing the behavior of radicals from bulky diazenes in these catalytic systems is vital for the logical design of new and more effective radical reactions. nih.gov

Synthetic Method Development Enabled by Diazene (B1210634) Reactivity

The distinct reactivity of bulky dialkyl diazenes has fueled the creation of new synthetic methodologies. The capacity to generate sterically hindered and persistent radicals has equipped chemists with novel strategies for forming difficult chemical bonds and building complex molecular structures.

Strategies for the Construction of Complex Molecular Architectures

Radicals derived from bulky dialkyl diazenes have been instrumental in the construction of complex molecular architectures. rhhz.netyoutube.comnih.gov These radicals can initiate cascade reactions, where a single event sets off a sequence of bond-forming steps, rapidly increasing molecular complexity. This has been applied to the total synthesis of natural products and the creation of new organic materials. The steric hindrance from the bulky alkyl groups can guide the stereochemical results of these reactions, permitting the synthesis of specific isomers of complex molecules. rhhz.net Additionally, the clean generation of radicals from diazenes reduces the formation of byproducts, which simplifies the purification of the desired complex products. rhhz.net

Stereoselective Assembly of Dimeric and Heterodimeric Substructures

A noteworthy use of bulky dialkyl diazenes lies in the stereoselective formation of dimeric and heterodimeric structures. nih.govyoutube.comrsc.org The coupling of two identical or different radical species is a basic process in organic chemistry, and diazenes offer a dependable way to generate the required radical intermediates. The steric bulk of the radicals from diazenes like this compound is critical in managing the stereoselectivity of the coupling. By carefully designing the diazene precursor, chemists can promote the formation of a particular stereoisomer of the dimeric product. This has emerged as a potent method for synthesizing molecules with multiple stereocenters, a common feature in biologically active compounds.

Interdisciplinary Research at the Interface of Organic Chemistry and Computational Chemistry

The collaboration between experimental organic chemistry and computational chemistry has been especially productive in the study of bulky dialkyl diazenes. Computational models serve as a powerful tool for understanding the detailed aspects of their reactivity, thereby complementing and directing experimental research.

Theoretical calculations, such as Density Functional Theory (DFT), have been used to examine the thermal decomposition of dialkyl diazenes. researchgate.net These studies can forecast the activation energies required for breaking the C-N bonds, offering insights into the temperatures needed for radical generation. Moreover, computational models can clarify the electronic and steric characteristics of the resulting radicals, which helps to explain their observed reactivity and selectivity. By simulating the entire reaction pathway, from the diazene precursor to the final products, computational chemistry provides a detailed mechanistic view that can be challenging to obtain through experiments alone. rsc.org This interdisciplinary strategy not only deepens the fundamental comprehension of these molecules but also speeds up the creation of new synthetic applications.

Emerging Areas in Diazene Chemistry with Sterically Demanding Substituents

The field of diazene chemistry is experiencing a renaissance, driven by the development of novel synthetic methods that provide access to previously unattainable, highly congested diazene molecules. These sterically hindered diazenes are proving to be valuable precursors for a range of chemical transformations, opening up new avenues in synthetic methodology and functional material development.

Recent breakthroughs have focused on the catalytic synthesis of aliphatic diazenes directly from sterically hindered primary amines. Traditional methods often struggle with the formation of diazenes from bulky substrates, limiting their availability and exploration. New catalytic protocols have overcome these limitations, demonstrating wide functional group tolerance and enabling the rapid synthesis of a diverse array of highly congested diazenes.

A key application emerging from this synthetic accessibility is the use of bulky dialkyl diazenes in deaminative functionalization reactions . Upon thermal or photochemical activation, these diazenes extrude nitrogen gas to generate carbon-centered radicals. The steric bulk of the substituents on the diazene plays a crucial role in the stability and reactivity of these radical intermediates. This strategy allows for the transformation of a primary amine, a common functional group, into a wide variety of other functionalities.

Table 1: Deaminative Functionalizations via Bulky Dialkyl Diazenes

| Transformation | Reagent/Conditions | Resulting Bond | Reference |

| Deaminative Halogenation | N-Halosuccinimide | C–Halogen | |

| Deaminative Hydrogenation | Thiophenol | C–H | |

| Deaminative Hydroxylation | TEMPO, O₂ | C–O | |

| Deaminative Thiolation | Disulfides | C–S | |

| Deaminative Selenation | Diselenides | C–Se | |

| Deaminative C-C Coupling | Alkenes, Alkynes | C–C |

This table is representative of the types of transformations achievable and is based on findings for the broader class of sterically hindered diazenes.

The future of diazene chemistry with sterically demanding substituents is poised for significant expansion. Researchers are exploring the development of enantioselective deaminative functionalizations by employing chiral catalysts or auxiliaries. This would provide a powerful tool for the synthesis of complex, chiral molecules from readily available chiral amines.

Furthermore, the unique properties of sterically hindered diazenes are being investigated for applications in materials science. The controlled release of nitrogen gas and the generation of radicals make them potential candidates for use as polymerization initiators, blowing agents for foam production, or in the design of self-healing materials. The exploration of their electronic and photophysical properties could also lead to the development of novel photochromic materials or molecular switches. The synthesis of even more sterically congested and functionally diverse diazenes will undoubtedly continue to push the boundaries of chemical reactivity and lead to new and innovative applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.